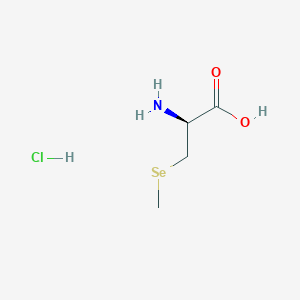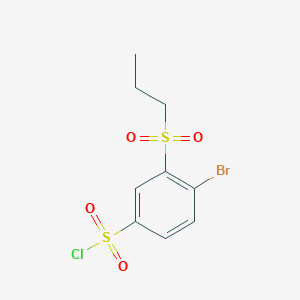
3-(Methylseleno)-D-Ala-OH.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylseleno)-D-Ala-OH.HCl typically involves the incorporation of selenium into an alanine derivative. One common method is the selenation of alanine using methylselenol. The reaction conditions often require a controlled environment to prevent oxidation and ensure the stability of the selenium compound. The process may involve the use of protective groups to shield reactive sites on the molecule during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process typically includes steps such as:
Selenation: Introducing selenium into the alanine structure.
Purification: Removing impurities through techniques like crystallization or chromatography.
Hydrochloride Formation: Converting the free base into its hydrochloride salt to enhance stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylseleno)-D-Ala-OH.HCl undergoes various chemical reactions, including:
Oxidation: Selenium in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced back to its selenol form.
Substitution: The methylseleno group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), ozone (O₃).
Reducing Agents: Sodium borohydride (NaBH₄), dithiothreitol (DTT).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Selenoxides: Formed through oxidation.
Selenones: Further oxidation products.
Substituted Derivatives: Depending on the substituent introduced during the reaction.
Applications De Recherche Scientifique
3-(Methylseleno)-D-Ala-OH.HCl has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of selenium-containing compounds.
Biology: Studied for its role in selenoproteins and its antioxidant properties.
Medicine: Investigated for potential therapeutic applications, including cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of selenium-based materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(Methylseleno)-D-Ala-OH.HCl involves its incorporation into selenoproteins, where it plays a role in redox reactions and antioxidant defense. The selenium atom in the compound can undergo redox cycling, which helps in neutralizing reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenomethionine: Another selenium-containing amino acid with similar antioxidant properties.
Methylselenocysteine: An analog of selenocysteine with a methyl group attached to the selenium atom.
Uniqueness
3-(Methylseleno)-D-Ala-OH.HCl is unique due to its specific structure, which allows it to be used in targeted applications where other selenium compounds may not be as effective. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C4H10ClNO2Se |
|---|---|
Poids moléculaire |
218.55 g/mol |
Nom IUPAC |
(2S)-2-amino-3-methylselanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
Clé InChI |
JMPVTFHGWJDSDV-AENDTGMFSA-N |
SMILES isomérique |
C[Se]C[C@H](C(=O)O)N.Cl |
SMILES canonique |
C[Se]CC(C(=O)O)N.Cl |
Solubilité |
>32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)


![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)









